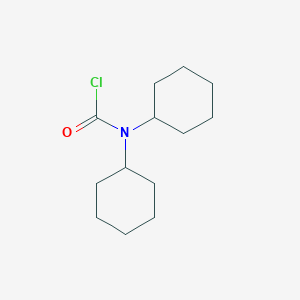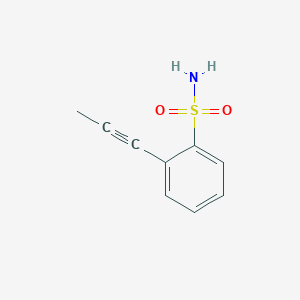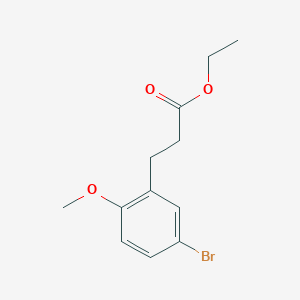
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide
Overview
Description
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of isothiazolones, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with an oxidizing agent to form the isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized as a preservative in various industrial products due to its biocidal properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide involves the interaction with cellular components, leading to the disruption of essential biological processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Isothiazolone: A parent compound with similar structural features but lacking the phenyl and hydroxyl substituents.
Benzisothiazolone: Contains a benzene ring fused to the isothiazolone ring, offering different chemical properties.
Methylisothiazolone: A methyl-substituted derivative with distinct antimicrobial properties.
Uniqueness
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
89566-24-5 |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxo-5-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H7NO4S/c11-7-8(6-4-2-1-3-5-6)15(13,14)10-9(7)12/h1-5,11H,(H,10,12) |
InChI Key |
APSZXPLAWLMADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NS2(=O)=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)











